3-Bromo-4-ethylpyridine
Overview
Description
3-Bromo-4-ethylpyridine is an organic compound with the chemical formula C7H8BrN It is a derivative of pyridine, where the bromine atom is substituted at the third position and an ethyl group at the fourth position
Scientific Research Applications
3-Bromo-4-ethylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura coupling .
Mode of Action
The mode of action of 3-Bromo-4-ethylpyridine is likely related to its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling, for example, the bromine atom on the pyridine ring can be replaced by other groups in the presence of a palladium catalyst . This allows the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.
Biochemical Pathways
The products of reactions involving this compound could potentially interact with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
For instance, it is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
As a chemical reagent, the primary result of the action of this compound is the formation of new organic compounds via chemical reactions. The specific outcomes would depend on the reaction conditions and the other reactants involved .
Action Environment
The action of this compound is strongly influenced by environmental factors such as temperature, solvent, and the presence of catalysts. For example, in the Suzuki-Miyaura coupling, the reaction typically takes place in an organic solvent at elevated temperatures in the presence of a palladium catalyst . Safety data indicates that this compound should be stored under an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-ethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, thereby blocking the substrate from accessing the site .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Additionally, it affects the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can lead to changes in metabolic pathways and cellular processes. For instance, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs and other xenobiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion . These interactions can influence the metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in certain tissues, depending on its lipophilicity and the presence of transport proteins. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-ethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine with vinyl magnesium halide, such as ethyl magnesium bromide, in an inert solvent like dimethylformamide. The reaction mixture is then cooled and acidified to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps like bromination, Grignard reactions, and subsequent purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different pyridine derivatives.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
3-Bromo-4-chloropyridine: Contains a chlorine atom instead of an ethyl group.
3-Bromo-4-fluoropyridine: Contains a fluorine atom instead of an ethyl group.
Uniqueness: 3-Bromo-4-ethylpyridine is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-4-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZMHNBXROHGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523432 | |
Record name | 3-Bromo-4-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-76-7 | |
Record name | 3-Bromo-4-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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